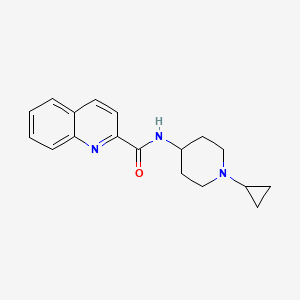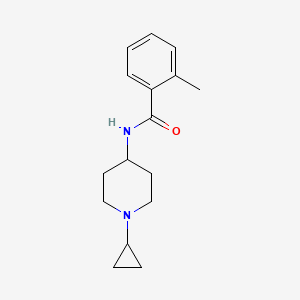
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide, commonly known as BRL-15572, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BRL-15572 belongs to the class of pyrrole carboxamide derivatives and has been extensively studied for its pharmacological properties.
作用機序
The exact mechanism of action of BRL-15572 is not fully understood. However, it is believed to act on the cannabinoid receptor type 2 (CB2 receptor) and the transient receptor potential vanilloid type 1 (TRPV1) receptor. BRL-15572 has been shown to selectively activate CB2 receptors and inhibit TRPV1 receptors. The activation of CB2 receptors has been shown to reduce inflammation and pain, while the inhibition of TRPV1 receptors has been shown to reduce pain and nociception.
Biochemical and Physiological Effects:
BRL-15572 has been shown to possess significant anti-inflammatory, analgesic, and anti-nociceptive properties. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, BRL-15572 has been shown to reduce the activity of nociceptive neurons, which are involved in the transmission of pain signals.
実験室実験の利点と制限
One of the major advantages of using BRL-15572 in lab experiments is its selective activation of CB2 receptors and inhibition of TRPV1 receptors. This allows for the study of specific pathways involved in pain and inflammation. Additionally, BRL-15572 has been shown to possess minimal toxicity and side effects, making it a safe compound for use in lab experiments. However, one of the limitations of using BRL-15572 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of BRL-15572. One potential direction is the study of its potential therapeutic applications in various disease conditions, such as chronic pain, inflammation, and depression. Additionally, the development of more potent and selective derivatives of BRL-15572 could lead to the development of novel therapeutics for the treatment of various disease conditions. Furthermore, the study of the exact mechanism of action of BRL-15572 could lead to a better understanding of the pathways involved in pain and inflammation.
合成法
The synthesis of BRL-15572 involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to yield the corresponding acid chloride. The acid chloride is then reacted with N-methyl-1H-pyrrole-2-carboxamide in the presence of a base to afford the final product. The synthesis of BRL-15572 is a multi-step process and requires careful optimization of reaction conditions to obtain high yields and purity.
科学的研究の応用
BRL-15572 has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to possess significant anti-inflammatory, analgesic, and anti-nociceptive properties. BRL-15572 has been studied in animal models of inflammatory pain and has been shown to reduce pain and inflammation. Additionally, BRL-15572 has been shown to possess anti-depressant properties and has been studied in animal models of depression.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-17(15(18)12-3-2-6-16-12)10-11-4-5-13-14(9-11)20-8-7-19-13/h2-6,9,16H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSUGMQIICKENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)C(=O)C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501541.png)


![N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501555.png)
![N-[(2-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501570.png)



